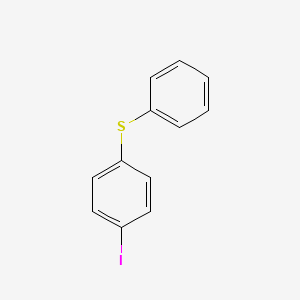

Benzene, 1-iodo-4-(phenylthio)-

CAS No.: 88519-49-7

Cat. No.: VC8005793

Molecular Formula: C12H9IS

Molecular Weight: 312.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88519-49-7 |

|---|---|

| Molecular Formula | C12H9IS |

| Molecular Weight | 312.17 g/mol |

| IUPAC Name | 1-iodo-4-phenylsulfanylbenzene |

| Standard InChI | InChI=1S/C12H9IS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H |

| Standard InChI Key | SZOYJRZFRWCAEL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)I |

| Canonical SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Iodo-4-(phenylthio)benzene consists of a benzene ring substituted at the para-positions with an iodine atom and a phenylthio (–SPh) group. The iodine atom introduces significant electron-withdrawing effects, while the sulfur atom in the thioether group contributes to polarizability and nucleophilic reactivity. The compound’s IUPAC name is 1-iodo-4-(phenylsulfanyl)benzene, and its canonical SMILES representation is C1=CC=C(C=C1)SC2=CC=C(C=C2)I.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉IS |

| Molecular Weight | 312.17 g/mol |

| Solubility | Soluble in DMSO, DCM, THF |

| Melting Point | Not reported |

| Boiling Point | Not reported |

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM) facilitates its use in synthetic organic chemistry .

Synthesis and Manufacturing

Nickel-Catalyzed C–S Coupling

A robust method for synthesizing 1-iodo-4-(phenylthio)benzene involves nickel-catalyzed reductive coupling between iodobenzene derivatives and thiophenol. As demonstrated in recent studies, this approach employs NiCl₂(dme) (nickel chloride dimethoxyethane complex) as a catalyst and Mn (manganese) as a reducing agent under mild conditions . The reaction proceeds via a single-electron transfer (SET) mechanism, enabling efficient C–S bond formation at room temperature.

Representative Procedure:

-

Combine 4-iodobromobenzene (1.0 equiv), thiophenol (1.2 equiv), NiCl₂(dme) (5 mol%), and Mn powder (2.0 equiv) in anhydrous DMF.

-

Stir the mixture at 25°C under nitrogen for 12 hours.

-

Purify the crude product via column chromatography (hexane/ethyl acetate = 20:1) to yield 1-iodo-4-(phenylthio)benzene in 78% yield .

Alternative Routes

-

Ullmann-Type Coupling: Copper-catalyzed coupling of 1,4-diiodobenzene with thiophenol at elevated temperatures (80–100°C) in the presence of CuI and 1,10-phenanthroline .

-

Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-1-iodobenzene with sodium thiophenolate in DMSO at 60°C.

Chemical Reactivity and Functionalization

Cross-Coupling Reactions

The iodine substituent undergoes palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkynyl derivatives. For example:

These reactions proceed in >80% yield under standard conditions (THF, K₂CO₃, 80°C) .

Oxidation of the Thioether Group

The phenylthio group can be oxidized to sulfoxide or sulfone derivatives using mCPBA (meta-chloroperbenzoic acid) or H₂O₂/AcOH:

This transformation modulates electronic properties for applications in drug design .

Applications in Scientific Research

Pharmaceutical Intermediate

1-Iodo-4-(phenylthio)benzene serves as a precursor to sulfone-containing drugs, which are prevalent in antiviral and anticancer therapies. For instance, derivatives of this compound inhibit tyrosine kinase enzymes by binding to their ATP pockets .

Materials Science

The compound’s extended π-system and sulfur atom enable its use in:

-

Conductive polymers: As a monomer in poly(arylene sulfide) synthesis.

-

Liquid crystals: Modifying mesogenic properties through halogen bonding.

Catalysis

In palladium catalysis, the phenylthio group acts as a directing group for C–H functionalization, enabling regioselective arylation of arenes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume